(4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine is a complex organophosphorus compound It is characterized by its unique structure, which includes a chiral center and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One method involves using 9-epiquininurea as a catalyst, which allows the reaction to proceed at room temperature with high yield and stereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
(4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which (4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers and sulfanylidene group allow it to bind selectively to specific sites, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-3-tert-butoxycarbony-2-(4-anisy)-4-phenyl-5-oxazolidinecarboxylic acid: Shares a similar oxazolidine ring structure but differs in functional groups and overall reactivity.
(4S,5R)-3-(Tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid: Another compound with a similar backbone but different substituents.
Uniqueness
What sets (4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine apart is its unique combination of a chiral center, a sulfanylidene group, and a chlorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
57651-34-0 |
---|---|
Molecular Formula |
C10H13ClNOPS |
Molecular Weight |
261.71 g/mol |
IUPAC Name |
(4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2λ5-oxazaphospholidine |
InChI |
InChI=1S/C10H13ClNOPS/c1-8-10(9-6-4-3-5-7-9)13-14(11,15)12(8)2/h3-8,10H,1-2H3/t8-,10-,14?/m0/s1 |
InChI Key |
AYEYHZBPPMGEKL-MYWFGVANSA-N |
Isomeric SMILES |
C[C@H]1[C@H](OP(=S)(N1C)Cl)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(OP(=S)(N1C)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.